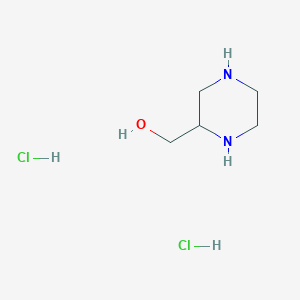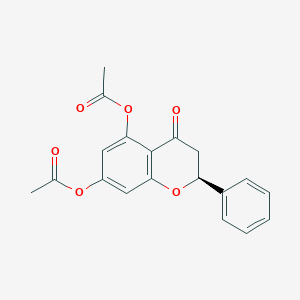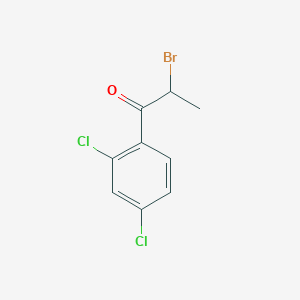
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Übersicht
Beschreibung
“2-Bromo-1-(2,4-dichlorophenyl)propan-1-one” is an organic compound with the molecular formula C9H7BrCl2O . It is also known as bromoacetone . It is a colorless or slightly yellow crystal or crystalline powder .
Synthesis Analysis
There are several methods to synthesize this compound. One of the commonly used methods is to react 2,4-dichlorophenylacetone with hydrogen bromide . The specific steps can be referred to in the relevant literature and experimental manual of organic synthetic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom . The molecular weight is 281.96 .Chemical Reactions Analysis
This compound is commonly used as a raw material for organic synthesis . It can be used to prepare other organic compounds, such as drugs and pesticides . It can also be used as an intermediate for dyes and pigments .Physical And Chemical Properties Analysis
This compound has a melting point of about 80-82 degrees Celsius and a boiling point of about 260-261 degrees Celsius . It is soluble in organic solvents, such as ether and benzene, but almost insoluble in water .Safety And Hazards
This compound should be handled and stored with care to prevent contact with skin and inhalation of dust or gas . It should be kept away from fire and oxidant to avoid fire or explosion . Protective gloves and goggles should be worn during use to ensure good ventilation in the laboratory . In the case of accidental contact, the affected area should be immediately flushed with plenty of water and medical help should be sought .
Eigenschaften
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHLBMVGQBPSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

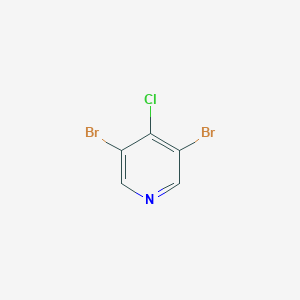
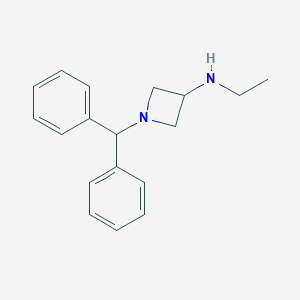
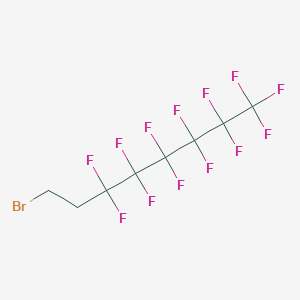
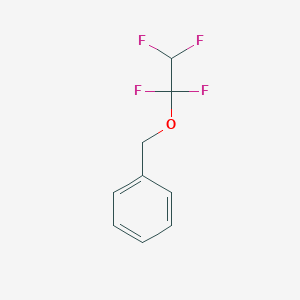
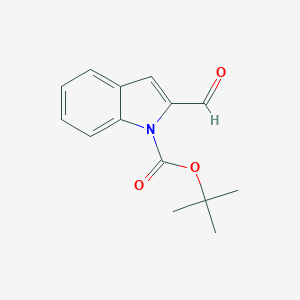
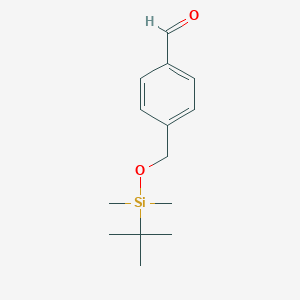
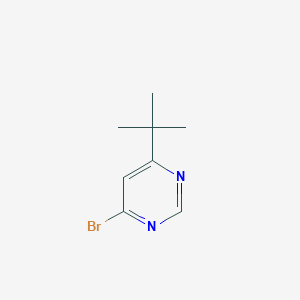
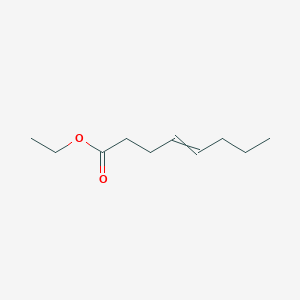
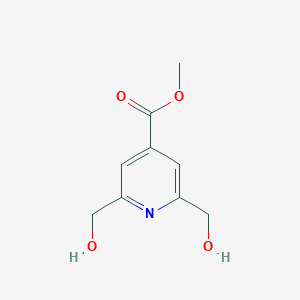
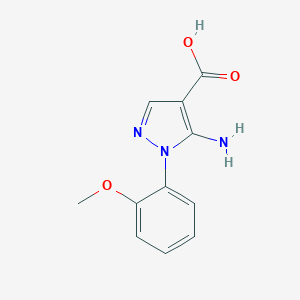
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

